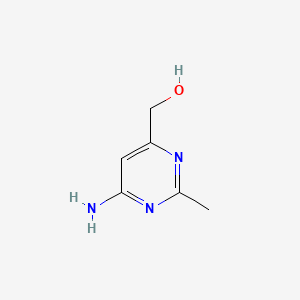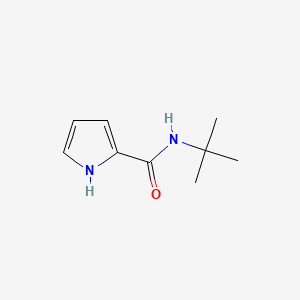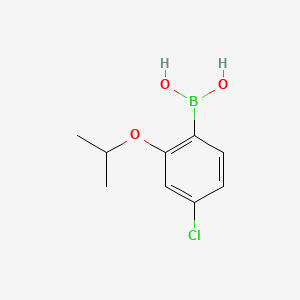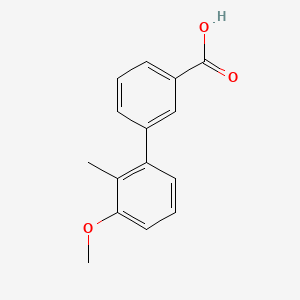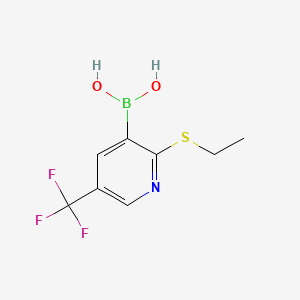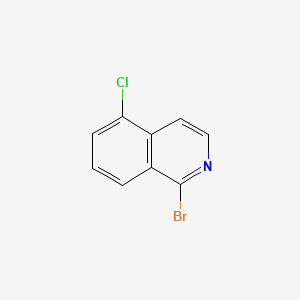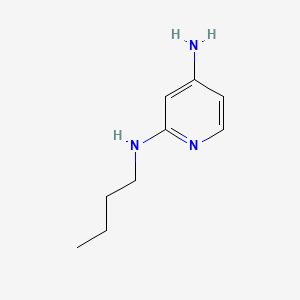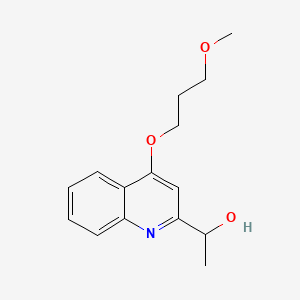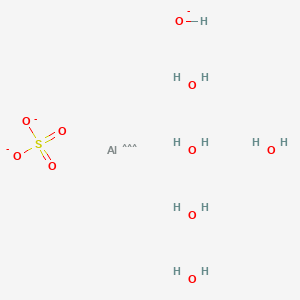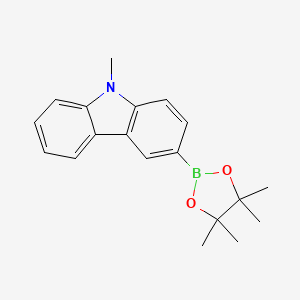
3-(Bromomethyl)-5-methylpyridine hydrobromide
Overview
Description
3-(Bromomethyl)-5-methylpyridine hydrobromide: is an organic compound with the molecular formula C7H9Br2N. It is a halogenated heterocyclic building block commonly used in organic synthesis. The compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with a methyl group at the 5-position. This compound is typically found as a white crystalline solid and is soluble in water, ethanol, and ether.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide typically involves the bromination of 5-methylpyridine. The process can be summarized in the following steps:
Bromination of 5-Methylpyridine: 5-Methylpyridine is reacted with bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromomethyl-5-methylpyridine.
Formation of Hydrobromide Salt: The resulting 3-bromomethyl-5-methylpyridine is then treated with hydrobromic acid to form the hydrobromide salt, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial reactors to ensure efficient bromination of 5-methylpyridine.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ether ligands for coordination chemistry.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection purposes.
Medicine:
Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry:
Material Science: Used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-methylpyridine hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to modify various substrates. This reactivity is exploited in the synthesis of complex molecules and in bioconjugation processes where the compound acts as a linker .
Comparison with Similar Compounds
- 3-(Chloromethyl)-5-methylpyridine hydrochloride
- 3-(Iodomethyl)-5-methylpyridine hydriodide
- 2-(Bromomethyl)-6-methylpyridine
Comparison:
- Reactivity: 3-(Bromomethyl)-5-methylpyridine hydrobromide is more reactive than its chloromethyl counterpart due to the better leaving group ability of bromide.
- Applications: While all these compounds are used as building blocks in organic synthesis, the bromomethyl derivative is preferred for reactions requiring higher reactivity .
Properties
IUPAC Name |
3-(bromomethyl)-5-methylpyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEAZZPEMCPDPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679740 | |
| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235342-53-6 | |
| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-5-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-(Bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical synthesis?
A1: this compound serves as a crucial intermediate in the synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. The efficient synthesis of key intermediates like this compound is essential for producing pharmaceuticals in a cost-effective and environmentally friendly manner.
Q2: What is a key advantage of the synthesis method described in the research article?
A2: The research article describes a novel synthesis method for this compound that boasts a 65.9% overall yield starting from 5-methylnicotinic acid. [] This method is considered advantageous due to its simplicity, efficiency, and reduced environmental impact compared to other potential synthesis routes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


